Home > Products > Screening Compounds P91520 > Beta-Amyloid (2-40)
Beta-Amyloid (2-40) -

Beta-Amyloid (2-40)

Catalog Number: EVT-247341
CAS Number:
Molecular Formula:
Molecular Weight: 4214.8
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Beta-Amyloid (2-40) is a peptide fragment derived from the amyloid precursor protein and is part of a larger family of beta-amyloid peptides associated with Alzheimer's disease and other neurodegenerative disorders. This specific variant, consisting of 40 amino acids, plays a critical role in the pathogenesis of amyloid plaques, which are hallmark features of Alzheimer's disease. Understanding the synthesis, structure, reactions, and properties of Beta-Amyloid (2-40) is essential for developing diagnostic and therapeutic strategies.

Source and Classification

Beta-Amyloid (2-40) is generated through the enzymatic cleavage of amyloid precursor protein by beta-secretase and gamma-secretase. It falls under the classification of amyloid peptides, which are characterized by their propensity to misfold and aggregate into fibrillary structures. The classification can be further divided into:

  • Wild-type Peptides: These are naturally occurring forms of beta-amyloid.
  • Variant Peptides: These include mutations that can influence aggregation and toxicity.
Synthesis Analysis

Methods

The synthesis of Beta-Amyloid (2-40) can be achieved through solid-phase peptide synthesis, which allows for the sequential addition of amino acids to form the desired peptide chain. The following steps are typically involved:

  1. Preparation of Resin: A solid support resin is functionalized to allow attachment of the first amino acid.
  2. Sequential Coupling: Amino acids are added one at a time using coupling reagents to facilitate bond formation.
  3. Cleavage and Purification: Once the peptide chain is complete, it is cleaved from the resin and purified using high-performance liquid chromatography.

Technical Details

Challenges in synthesizing Beta-Amyloid (2-40) include its tendency to aggregate during synthesis, which can lead to low yields. Techniques such as using low temperatures during synthesis and optimizing solvent conditions can help mitigate these issues .

Molecular Structure Analysis

Structure

Beta-Amyloid (2-40) consists of a sequence of 40 amino acids with a characteristic structure that promotes aggregation. The peptide typically adopts a beta-sheet conformation, which is crucial for its ability to form oligomers and fibrils.

Data

The molecular formula for Beta-Amyloid (2-40) is C202H313N51O60S1, with a molecular weight of approximately 4339 Da. The sequence includes hydrophobic regions that facilitate its aggregation into plaques.

Chemical Reactions Analysis

Reactions

Beta-Amyloid (2-40) undergoes several chemical reactions that contribute to its aggregation:

  1. Nucleation: Initial formation of small aggregates from monomeric peptides.
  2. Elongation: Addition of monomers to existing aggregates, leading to fibril formation.
  3. Mature Fibril Formation: Stabilization through intermolecular interactions such as hydrogen bonding and hydrophobic interactions.

Technical Details

The kinetics of these reactions can be influenced by factors such as pH, temperature, and the presence of metal ions or other co-factors that may stabilize or destabilize aggregates .

Mechanism of Action

Process

Beta-Amyloid (2-40) is believed to exert neurotoxic effects through several mechanisms:

  1. Formation of Oligomers: Soluble oligomers disrupt synaptic function and induce neuronal cell death.
  2. Plaque Formation: Accumulation in the brain leads to plaque formation, contributing to neuroinflammation and oxidative stress.
  3. Interference with Cellular Processes: The peptide can interfere with cellular signaling pathways, leading to apoptosis in neurons.

Data

Studies have shown that oligomeric forms of Beta-Amyloid (2-40) correlate strongly with cognitive decline in Alzheimer's disease patients .

Physical and Chemical Properties Analysis

Physical Properties

Beta-Amyloid (2-40) appears as a white powder when lyophilized. It is soluble in aqueous solutions at physiological pH but tends to aggregate over time.

Chemical Properties

The peptide exhibits significant hydrophobicity due to its amino acid composition, which influences its aggregation propensity. It has a high tendency to form beta-sheet structures under physiological conditions, contributing to its pathological role in Alzheimer's disease .

Applications

Scientific Uses

Beta-Amyloid (2-40) serves several critical roles in scientific research:

  1. Diagnostic Biomarker: Its levels in cerebrospinal fluid or plasma are investigated as potential biomarkers for Alzheimer's disease.
  2. Therapeutic Target: Research focuses on developing drugs that inhibit its aggregation or enhance clearance from the brain.
  3. Research Tool: Used in studies investigating amyloid pathology, neurotoxicity mechanisms, and potential therapeutic interventions.
Molecular Pathogenesis of Beta-Amyloid (2-40) in Neurodegenerative Disorders

Role in Amyloidogenic Processing Pathways

Proteolytic Cleavage Mechanisms of APP

Amyloid precursor protein (APP) undergoes sequential proteolytic processing via amyloidogenic and non-amyloidogenic pathways. The amyloidogenic pathway generates beta-amyloid (Aβ) peptides, including truncated species like Aβ(2-40). APP is first cleaved by β-secretases to produce soluble APPβ (sAPPβ) and a membrane-bound C-terminal fragment (C99). Subsequent γ-secretase cleavage of C99 releases Aβ peptides of varying lengths, predominantly Aβ(1-40) and Aβ(1-42). However, alternative proteolytic pathways involving aminopeptidases or specialized β-secretases further process full-length Aβ(1-x) peptides to generate N-terminally truncated isoforms such as Aβ(2-40) [10].

Table 1: Proteolytic Pathways Generating Aβ Variants

Enzyme CategoryExample EnzymesCleavage Site on APP/AβResulting Aβ Fragment
Primary β-SecretaseBACE1Asp1↓Ala2 of Aβ domainAβ(1-40), Aβ(1-42)
Alternative β-SecretaseMeprin βAla2↓Glu3 of Aβ domainDirectly generates Aβ(2-x)
ExopeptidaseAminopeptidase ACleaves N-terminal Asp1Converts Aβ(1-x) to Aβ(2-x)

Differential Secretase Activity for N-Terminal Truncation

N-terminal truncation of Aβ peptides is governed by distinct secretases:

  • Meprin β: This zinc metalloproteinase directly cleaves APP at the Ala²-Glu³ bond (β' site), producing Aβ(2-40) and Aβ(2-42) without requiring downstream processing of Aβ(1-x). Meprin β exhibits a unique preference for acidic residues, enabling efficient Ala² cleavage. Its expression is significantly elevated in Alzheimer’s disease (AD) brains compared to healthy controls, correlating with increased Aβ(2-40) levels [10].
  • Aminopeptidase A (APA): Modifies Aβ after initial BACE1 cleavage by removing the N-terminal aspartate residue from Aβ(1-40/42), converting it to Aβ(2-40/42). This activity occurs extracellularly or in endolysosomal compartments [10].
  • Cathepsin B: A lysosomal cysteine protease implicated in generating Aβ(3-x) peptides, which may serve as precursors for pyroglutamate-modified Aβ variants associated with enhanced neurotoxicity [6].

Subcellular Compartmentalization of Aβ (2-40) Generation

The subcellular site of Aβ(2-40) formation influences its aggregation propensity and pathological impact:

  • Endosomal/Lysosomal System: BACE1-dependent cleavage primarily occurs in acidic endosomes, generating Aβ(1-40). Subsequent trafficking to lysosomes exposes Aβ(1-40) to cathepsins and aminopeptidases that truncate it to Aβ(2-40). Lysosomal acidity (pH 4.5–5.0) optimizes exopeptidase activity [8] [10].
  • Cell Surface: Meprin β processes APP at the plasma membrane, releasing Aβ(2-40) directly into the extracellular space. This is facilitated by ADAM10-mediated shedding of pro-meprin β, which activates the protease and positions it for APP cleavage [10].
  • Trans-Golgi Network (TGN): γ-Secretase activity is enriched in the TGN, where C99 fragments are processed to Aβ(1-40). Truncated Aβ(2-40) is also generated here, as evidenced by studies expressing APP fragments targeted to the TGN, which show elevated Aβ(2-40) production compared to endoplasmic reticulum (ER)-localized APP [7] [9].

Table 2: Subcellular Compartments in Aβ(2-40) Biogenesis

Subcellular SiteKey EnzymesAβ Species GeneratedPathological Relevance
Plasma MembraneMeprin β, ADAM10Aβ(2-40), Aβ(2-42)Direct seeding of extracellular aggregates
Early EndosomesBACE1, APAConversion of Aβ(1-40) to Aβ(2-40)Increased aggregate solubility
Trans-Golgi Networkγ-Secretase, APAAβ(1-40), Aβ(2-40)Alters intracellular Aβ trafficking
LysosomesCathepsin B, APAAβ(2-40), Aβ(3-x)Generates highly toxic pyroglutamate-Aβ precursors

Structural Properties and Aggregation Dynamics

Molecular Conformation of Aβ(2-40)

Aβ(2-40) lacks the N-terminal aspartate residue (Asp¹), which alters its structural dynamics:

  • Reduced α-Helical Content: NMR studies reveal that Aβ(1-40) adopts α-helical structures between residues 15–36 in membrane-mimetic environments. Truncation at Asp¹ destabilizes this helix, promoting β-sheet dominance [9].
  • Enhanced Hydrophobicity: Removal of the polar Asp¹ side chain increases the peptide’s overall hydrophobicity, accelerating oligomerization. Molecular dynamics simulations show Aβ(2-40) forms stable oligomers 3–5x faster than Aβ(1-40) [3].
  • Altered Metal Binding: Asp¹ coordinates zinc ions in Aβ(1-40). Its absence in Aβ(2-40) disrupts zinc-mediated aggregation pathways but enhances copper binding at His⁶/His¹³/His¹⁴ sites, promoting oxidative stress [9].

Aggregation Kinetics and Oligomer Formation

Aβ(2-40) exhibits distinct aggregation behavior:

  • Nucleation Acceleration: Thioflavin T assays demonstrate Aβ(2-40) shortens the lag phase of fibril formation by 40–60% compared to Aβ(1-40), indicating faster nucleation [3].
  • Oligomer Stability: Aβ(2-40) oligomers are more resistant to proteolysis and denaturation than Aβ(1-40). Raman spectroscopy identifies tighter β-sheet packing in Aβ(2-40) oligomers, with reduced solvent exposure of hydrophobic cores [3].
  • Cross-Seeding Potential: Aβ(2-40) co-aggregates with Aβ(1-42) in mixed oligomers. At ratios of 1:3 (Aβ(1-42):Aβ(2-40)), aggregation kinetics peak, suggesting synergistic fibrillization [3].

Pathophysiological Significance in Neurodegenerative Diseases

Distribution Across Neurodegenerative Disorders

Aβ(2-40) deposition exhibits disease-specific patterns:

  • Alzheimer’s Disease (AD): Comprises 15–20% of total Aβ in cortical plaques. Higher Aβ(2-40)/Aβ(1-40) ratios correlate with earlier cognitive decline [1] [4].
  • Lewy Body Disease (LBD): Represents 25–30% of striatal Aβ deposits. Co-localizes with α-synuclein pathology and correlates with APOE-ε4 allele frequency [1].
  • Progressive Supranuclear Palsy (PSP): Limited to 10–15% of Aβ plaques, with homogeneous distribution. Lacks association with APOE genotypes [1].

Table 3: Aβ(2-40) Burden Across Neurodegenerative Disorders

DiseaseTemporal Cortex Aβ(2-40) LoadStriatal Aβ(2-40) LoadAssociation with Genetic Factors
Lewy Body Disease90% of cases76% of casesStrong (APOE-ε4)
Alzheimer’s Disease95% of cases89% of casesModerate (APOE-ε4)
Progressive Supranuclear Palsy69% of cases28% of casesNone
Frontotemporal Dementia50% of cases25% of casesWeak

Mechanisms of Neurotoxicity

  • Synaptic Dysfunction: Aβ(2-40) oligomers bind postsynaptic density protein 95 (PSD-95) with 5-fold higher affinity than Aβ(1-40), disrupting NMDA receptor trafficking and long-term potentiation [3] [6].
  • Microglial Activation: Fails to trigger TREM2-dependent phagocytosis, unlike Aβ(1-42). Instead, it induces NLRP3 inflammasome activation via Toll-like receptor 4 (TLR4), amplifying neuroinflammation [1] [8].
  • Blood-Brain Barrier (BBB) Disruption: Aβ(2-40) (not Aβ(1-40)) reduces claudin-5 expression in endothelial cells by 70%, increasing BBB permeability. This facilitates peripheral immune cell infiltration [3].

Biomarker and Therapeutic Implications

Diagnostic Potential

  • Cerebrospinal Fluid (CSF): Aβ(2-40)/Aβ(1-40) ratio is elevated in prodromal AD (AUC = 0.81 for AD vs. controls) [10].
  • Plasma Analysis: Mass spectrometry detects Aβ(2-40) 3–5 years before clinical symptoms in APOE-ε4 carriers [4].

Targeted Therapeutic Strategies

  • Meprin β Inhibitors: Compounds like actinonin reduce Aβ(2-40) production by 60–80% in neuronal cultures without affecting BACE1 activity [10].
  • Conformational Antibodies: Monoclonal antibodies targeting the neoepitope Ala²-Glu³ show selective clearance of Aβ(2-40) aggregates in vivo [4] [9].

Properties

Product Name

Beta-Amyloid (2-40)

Molecular Weight

4214.8

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.